3-Cyclopropyl-6-methylimidazo[2,1-b][1,3]thiazole-5-carbaldehyde
Overview
Description
“3-Cyclopropyl-6-methylimidazo[2,1-b][1,3]thiazole-5-carbaldehyde” is an imidazothiazole derivative . It is also known as CITCO .
Molecular Structure Analysis
The molecular structure of “3-Cyclopropyl-6-methylimidazo[2,1-b][1,3]thiazole-5-carbaldehyde” is represented by the formula C10H10N2OS . The exact molecular structure can be found in databases like PubChem .Physical And Chemical Properties Analysis
The physical and chemical properties of “3-Cyclopropyl-6-methylimidazo[2,1-b][1,3]thiazole-5-carbaldehyde” can be found in databases like PubChem . The compound has a molecular weight of 182.20 g/mol .Scientific Research Applications
Chemical Synthesis and Structural Studies
Rotational Isomerism in Pyrrolo[2,1-b]thiazole Derivatives
Research by Brindley, Gillon, and Meakins (1986) explored the synthesis of pyrrolo[2,1-b]thiazoles, closely related to the compound . They specifically investigated the rotational isomerism in these compounds, contributing to understanding their chemical behavior and potential applications in synthesis (Brindley, Gillon, & Meakins, 1986).
Cycloadditions with Acetylenic Esters
Abe, Nishiwaki, and Ikeda (1982) studied the cycloaddition reactions of 5-aryl-3-methylimidazo[5,1-b]thiazoles with acetylenic esters. This research adds to the understanding of how related compounds, such as 3-Cyclopropyl-6-methylimidazo[2,1-b][1,3]thiazole-5-carbaldehyde, might behave in complex chemical reactions (Abe, Nishiwaki, & Ikeda, 1982).
Electrophilic Substitution Studies
O'daly, Hopkinson, Meakins, and Raybould (1991) conducted studies on electrophilic substitution of imidazo[2,1-b]thiazoles, a closely related class of compounds. Their research provides insights into the reactivity and potential applications of these compounds in synthetic chemistry (O'daly, Hopkinson, Meakins, & Raybould, 1991).
Heterocyclic Compound Synthesis
Condensed Heterocycles Synthesis
Brukshtus and Tumkevičius (2000) explored the synthesis of condensed heterocycles, which could be relevant for understanding the synthesis pathways and potential applications of 3-Cyclopropyl-6-methylimidazo[2,1-b][1,3]thiazole-5-carbaldehyde in the creation of novel heterocyclic compounds (Brukshtus & Tumkevičius, 2000).
Synthesis of Imidazo[4,5-b]pyridines
Perandones and Soto (1997) researched the preparation of 4-Amino-1,2-dimethylimidazole-5-carbaldehyde and its condensation with various compounds, providing a framework for understanding how similar compounds like 3-Cyclopropyl-6-methylimidazo[2,1-b][1,3]thiazole-5-carbaldehyde might be utilized in synthetic chemistry (Perandones & Soto, 1997).
Synthesis of Benzo[4, 5]imidazo[2, 1-b]thiazole Derivatives
Research by Nikhila, Batakurki, and Yallur (2020) on synthesizing benzo[4, 5]imidazo[2, 1-b]thiazole derivatives and their antioxidant studies could provide insight into similar applications for the compound (Nikhila, Batakurki, & Yallur, 2020).
Antimicrobial Activity
- Antimicrobial Activities of Derivatives: Ur, Cesur, Birteksoez, and Otük (2004) synthesized derivatives of 6-methylimidazo[2,1-b]thiazole-5-carbohydrazide and tested their antimicrobial activities. This research can provide a foundation for exploring the potential antimicrobial properties of related compounds (Ur, Cesur, Birteksoez, & Otük, 2004).
Safety And Hazards
properties
IUPAC Name |
3-cyclopropyl-6-methylimidazo[2,1-b][1,3]thiazole-5-carbaldehyde | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10N2OS/c1-6-8(4-13)12-9(7-2-3-7)5-14-10(12)11-6/h4-5,7H,2-3H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UFCKNCUHZMOQSN-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(N2C(=CSC2=N1)C3CC3)C=O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10N2OS | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
206.27 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-Cyclopropyl-6-methylimidazo[2,1-b][1,3]thiazole-5-carbaldehyde |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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